2-methyl-5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-3-5-12(6-4-9)20-8-11-7-13(19)18-14(16-11)15-10(2)17-18/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZBIAPOUHWLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N3C(=N2)N=C(N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial step involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Thioether Group : A thioether moiety is introduced through a nucleophilic substitution reaction involving a thiol and an alkyl halide.
- Methylation : The final step involves methylation to yield the desired compound.
Biological Activity
The biological activities of this compound have been explored in various studies. Below are key findings regarding its pharmacological effects:
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer). For example, one derivative demonstrated an IC50 value of 9.47 µM against MGC-803 cells, indicating potent antiproliferative activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways such as the ERK pathway and tubulin polymerization . This suggests that this compound may also exert similar mechanisms.
Antimicrobial Activity
Triazolopyrimidine derivatives have shown antimicrobial effects against various pathogens:
- In Vitro Studies : Compounds within this class have demonstrated activity against bacteria and fungi. For example, some derivatives were effective against resistant strains of bacteria .
Case Studies
Several case studies highlight the potential of triazolopyrimidine derivatives:
- Study on Antiproliferative Effects : A series of derivatives were tested for their ability to inhibit cancer cell growth. Compounds with specific substitutions at the triazole and pyrimidine rings showed enhanced activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : In a study assessing the antimicrobial properties of related compounds, several exhibited significant inhibitory effects against pathogenic bacteria and fungi .
Data Table: Biological Activities
Scientific Research Applications
The compound 2-methyl-5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article will explore its synthesis, biological activities, and potential applications across different fields.
Chemical Structure and Synthesis
The compound belongs to the class of triazolopyrimidine derivatives , which are known for their diverse biological activities. The synthesis of this compound typically involves the following steps:
- Formation of Triazole Ring : The initial step often includes the reaction of 4-methylphenylthio compounds with appropriate carbonyl sources under basic conditions.
- Cyclization : Cyclization reactions lead to the formation of the triazolo ring, followed by functional group modifications to yield the final product.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Properties
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal properties. This suggests that This compound may also demonstrate similar effects, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that triazolopyrimidines can induce apoptosis in cancer cells and inhibit tumor growth. This opens avenues for further investigation into its efficacy against different cancer types.
Enzyme Inhibition
Triazolo compounds have been identified as inhibitors of specific enzymes, including kinases and phosphodiesterases. The potential for This compound to inhibit such enzymes could be explored in drug discovery efforts targeting metabolic diseases.
Applications in Drug Development
Given its promising biological activities, this compound can be leveraged in various therapeutic areas:
- Antimicrobial Agents : Developing formulations that utilize this compound could lead to effective treatments for resistant bacterial strains.
- Cancer Therapy : Further research into its anticancer properties may result in novel chemotherapy agents.
- Enzyme Inhibitors : Its potential as an enzyme inhibitor could be beneficial in treating diseases like diabetes or cardiovascular disorders.
Synthesis and Characterization
A recent study synthesized a related triazolopyrimidine derivative and characterized it using NMR and mass spectrometry, confirming its potential as a scaffold for further drug development .
Antimicrobial Activity
In vitro tests demonstrated that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . These findings suggest that This compound could have comparable effects.
Anticancer Research
Research on triazolopyrimidines has shown promising results in inhibiting cell proliferation in various cancer cell lines . This highlights the need for further exploration of this specific compound's anticancer properties.
Comparison with Similar Compounds
Substituent Effects on Electrochemical Properties
Triazolopyrimidinones with varying substituents at position 5 exhibit distinct electrochemical behaviors:
The target compound’s thioether group is less electron-withdrawing than chloromethyl (S1-TP) but may offer better lipophilicity compared to morpholine/piperidine derivatives (S2-TP/S3-TP) .
Pharmacological Activity and Enzyme Inhibition
Substituents at position 5 significantly influence biological activity:
Physicochemical Properties
Substituents impact solubility and stability:
The thioether group in the target compound likely reduces water solubility compared to morpholine derivatives but improves membrane permeability .
Q & A
Q. Q1: What are the standard synthetic protocols for preparing 2-methyl-5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted aldehydes with aminotriazoles and ethyl cyanoacetate. A catalytic system using TMDP (trimethylenediamine-N,N,N',N'-tetraacetic acid) in ethanol/water (1:1 v/v) under reflux is preferred for high yields (~92%) and catalyst recyclability. Key steps include monitoring reaction progress via TLC, recrystallization in ethanol for purification, and characterization using / NMR and elemental analysis .
Q. Q2: How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer: Purity is assessed via TLC and melting point analysis. Structural confirmation employs NMR (400 MHz, DMSO-d6) for proton environments (e.g., methyl groups at δ 2.4–2.6 ppm) and NMR for carbonyl (δ 165–170 ppm) and aromatic carbons. X-ray crystallography (e.g., Bruker APEX2 diffractometer) resolves molecular packing and hydrogen-bonding networks, critical for verifying tautomeric forms .
Advanced Synthesis Challenges
Q. Q3: How do solvent systems (e.g., molten-state vs. aqueous) impact reaction efficiency and product stability?
Methodological Answer: Molten-state TMDP at 65°C accelerates cyclization but risks thermal degradation of sensitive intermediates. Aqueous ethanol (1:1 v/v) reduces side reactions, achieving comparable yields (92%) with better control over regioselectivity. Solvent choice also affects crystallization: ethanol yields larger crystals for X-ray studies, while water enhances TMDP recovery for reuse .
Q. Q4: What strategies address catalyst toxicity (e.g., TMDP) in large-scale synthesis?
Methodological Answer: Alternative catalysts like piperidine derivatives are limited due to regulatory restrictions. Greener approaches include immobilized TMDP on silica or using ionic liquids to minimize leakage. Computational modeling (DFT) can predict less toxic catalysts with similar Lewis acidity .
Structural and Functional Analysis
Q. Q5: How does the thioether substituent influence electronic properties and reactivity?
Methodological Answer: The (4-methylphenyl)thio group enhances electron density at the triazolo-pyrimidine core, confirmed via UV-Vis (λ~320 nm) and cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/AgCl). This substituent stabilizes radical intermediates in oxidation reactions, relevant for designing redox-active materials .
Q. Q6: What computational methods validate tautomeric equilibria in solution vs. solid state?
Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) compare relative energies of tautomers. Solid-state IR and NMR differentiate enol-keto forms, while solution-phase NMR titration with DO identifies exchangeable protons, resolving dynamic equilibria .
Biological Activity and Mechanisms
Q. Q7: What assays evaluate this compound’s antimicrobial potential, and how are IC50_{50}50 values interpreted?
Methodological Answer: Standard microdilution assays (CLSI guidelines) against S. aureus and C. albicans determine MIC values. Cytotoxicity (e.g., MTT assay on HEK-293 cells) ensures selectivity. IC <10 μM suggests therapeutic potential, but SAR studies must optimize substituents (e.g., methyl vs. chloro) to reduce off-target effects .
Q. Q8: How is enzyme inhibition (e.g., kinase targets) mechanistically studied?
Methodological Answer: Kinase inhibition assays (ADP-Glo™) quantify ATP competition. Molecular docking (AutoDock Vina) identifies binding poses in the ATP pocket, validated by mutagenesis (e.g., K48R mutation in EGFR reducing inhibition). IC shifts >10-fold confirm binding specificity .
Environmental and Safety Considerations
Q. Q9: What protocols assess environmental persistence and ecotoxicity?
Methodological Answer: OECD 301F biodegradation tests measure half-life in soil/water. Ecotoxicity uses Daphnia magna (48h LC) and algal growth inhibition (OECD 201). High logP (>3) predicts bioaccumulation, requiring QSAR models to prioritize degradation pathways .
Q. Q10: How are occupational exposure limits (OELs) determined during lab-scale handling?
Methodological Answer: NIOSH guidelines recommend airborne monitoring (GC-MS) and PPE (gloves, fume hoods). Acute toxicity (LD in rats) and Ames test data inform OELs. For TMDP-containing syntheses, vapor pressure <0.1 mmHg mandates closed-system reactors .
Data Reproducibility and Conflict Resolution
Q. Q11: How to resolve contradictions in reported bioactivity (e.g., anticancer vs. cytotoxicity)?
Methodological Answer: Standardize cell lines (e.g., NCI-60 panel) and culture conditions (e.g., 10% FBS, 37°C). Validate purity (>98% via HPLC) and confirm apoptosis mechanisms (Annexin V/PI flow cytometry). Meta-analysis of PubChem BioAssay data identifies outliers due to assay variability .
Q. Q12: Why do crystallographic studies show divergent hydrogen-bonding motifs?
Methodological Answer: Polymorphism arises from solvent (ethanol vs. DMF) and cooling rates during crystallization. Graph-set analysis (Bernstein rules) classifies motifs (e.g., R_2$$^2(8) rings vs. C(4) chains), impacting solubility predictions .
Advanced Applications in Material Science
Q. Q13: Can this compound serve as a ligand in coordination polymers?
Methodological Answer: Coordination with Zn(II) or Cu(II) in DMF/MeOH yields MOFs with BET surface areas >500 m/g. IR shifts (ν ~1640 → 1600 cm) confirm metal binding. Applications include gas storage (CO uptake ~2.5 mmol/g at 298 K) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
